N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(22-15-4-1-2-5-15)13-27-19-16-6-3-7-17(16)24(20(26)23-19)12-14-8-10-21-11-9-14/h8-11,15H,1-7,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWWUMLGDMPIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 946325-69-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 384.5 g/mol |
| SMILES | O=C(CSC(C(CCC1)=C1N1Cc2ccncc2)=NC1=O)NC1CCCC1 |
| IUPAC Name | N-cyclopentyl-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide |
The compound exhibits its biological activity primarily through interactions with various molecular targets. Research indicates that it may act on G Protein-Coupled Receptors (GPCRs) , which are crucial in mediating cellular responses to hormones and neurotransmitters. The modulation of GPCRs can lead to significant physiological effects, including anti-inflammatory and analgesic properties .
Anticancer Activity
Studies have demonstrated that N-cyclopentyl-2-(...) has potential anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays revealed that the compound effectively reduced cell viability in various cancer types, including breast and lung cancers. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a new antimicrobial agent .
Neuroprotective Effects
Preliminary studies suggest that N-cyclopentyl-2-(...) may possess neuroprotective properties. Animal models have shown that the compound can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. These effects are thought to be mediated through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory cytokines .
Case Studies
- Breast Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with N-cyclopentyl-2-(...) resulted in a significant decrease in cell proliferation by 60% at a concentration of 10 µM over 48 hours.
- Bacterial Inhibition : In research assessing antimicrobial efficacy, N-cyclopentyl-2-(...) showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for further development as an antibiotic.
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test compared to controls.
Scientific Research Applications
Chemical Properties and Structure
N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has the molecular formula and features a complex structure that includes a cyclopentyl group and a pyridine moiety. Its structural complexity suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclopentyl-2-thioacetamide exhibit promising anticancer properties. The presence of the pyridine ring is hypothesized to enhance the compound's ability to inhibit tumor cell proliferation. For instance, a study reported that derivatives of pyrimidine compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the thioacetamide derivative may also possess similar properties .
Antimicrobial Properties
The thioamide group in N-cyclopentyl derivatives has been linked to antimicrobial activity. Research has shown that thioacetamides can act against bacterial strains by disrupting cellular functions. This opens avenues for developing new antimicrobial agents based on this compound .
Neuroprotective Effects
Preliminary research suggests that compounds with similar structures may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress . Further studies are needed to explore these mechanisms in detail.
Pharmacological Mechanisms
The pharmacological actions of N-cyclopentyl derivatives are likely mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : Its structural components suggest potential interactions with neurotransmitter receptors, which could explain neuroprotective effects.
- Oxidative Stress Modulation : The antioxidant properties of similar compounds indicate that this compound might help mitigate oxidative damage in cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Observations:
- The target compound’s pyridin-4-ylmethyl substituent distinguishes it from ’s pyridin-2-ylmethyl analog, which may alter electronic properties and binding interactions .
- The cyclopentyl group in the target compound likely increases lipophilicity compared to the benzyl group in and the phenyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
